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Compound of Interest

Compound Name: PF-04802367

Cat. No.: B8056571 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

[11C]PF-04802367, also known as PF-367, is a potent and highly selective inhibitor of

Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4][5] The carbon-11 labeled isotopologue,

[11C]PF-04802367, has been developed as a positron emission tomography (PET) tracer for in

vivo imaging of GSK-3.[1][3] GSK-3 is a key enzyme implicated in the pathophysiology of

several diseases, including Alzheimer's disease, mood disorders, and some cancers.[1][3] PET

imaging with [11C]PF-04802367 allows for the non-invasive quantification and monitoring of

GSK-3 levels and target engagement of GSK-3 therapeutics in preclinical rodent models.[1]

This document provides a detailed protocol for conducting [11C]PF-04802367 PET imaging

studies in rodents.

Experimental Protocols
Radiotracer Synthesis and Quality Control
The synthesis of [11C]PF-04802367 is typically achieved through the reaction of the

corresponding phenolic precursor with [11C]CH3I in the presence of a base.

Radiochemical Yield: Approximately 5% (uncorrected, relative to [11C]CO2).[1]

Specific Activity: Greater than 2 Ci/µmol.[1]
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Purity: Chemical purity should be >95% and radiochemical purity >99% as determined by

HPLC.

Formulation: The final product should be formulated in a biocompatible solution, such as

saline with a small percentage of ethanol, suitable for intravenous injection.

Animal Preparation
Appropriate animal handling and preparation are crucial for obtaining high-quality and

reproducible PET imaging data.

Animal Models: Sprague-Dawley rats or various mouse strains (e.g., tumor-bearing

xenograft models) can be used.[1][6]

Acclimatization: Animals should be acclimatized to the facility for at least one week prior to

imaging.

Fasting: To reduce variability in radiotracer uptake, animals should be fasted for 4-6 hours

before the scan, with free access to water.

Anesthesia: Anesthesia is required to prevent motion artifacts during the scan. Isoflurane (1-

2% in oxygen) is a common choice for rodent PET imaging.[7] The animal's vital signs

(respiration, temperature) should be monitored throughout the procedure.

Catheterization: For accurate radiotracer administration and potential blood sampling, a

catheter should be placed in the lateral tail vein.

PET Imaging Protocol
The following protocol outlines the steps for [11C]PF-04802367 PET imaging in rodents.

Radiotracer Administration:

The radiotracer is administered as a bolus injection via the tail vein catheter.

The injection volume should be kept low (e.g., < 200 µL for mice, < 500 µL for rats) to

avoid physiological disturbances.
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The injected dose will depend on the scanner sensitivity and the specific activity of the

radiotracer, but is typically in the range of 3.7-7.4 MBq (100-200 µCi) for mice and 18.5-37

MBq (500-1000 µCi) for rats.

PET Data Acquisition:

Position the anesthetized animal in the PET scanner. A head-holder can be used to

minimize motion.[7]

A transmission scan (using a CT or a radioactive source) should be performed prior to the

emission scan for attenuation correction.[7]

The emission scan should begin immediately after the radiotracer injection.

Dynamic scanning for 60 minutes is recommended to capture the tracer kinetics.[6][7]

Longer scan times may be necessary depending on the research question.

The scan data should be acquired in list mode to allow for flexible framing during

reconstruction.

Blocking Studies (for specificity assessment):

To confirm the specificity of [11C]PF-04802367 binding to GSK-3, blocking studies can be

performed.

A saturating dose of non-radiolabeled PF-04802367 (e.g., 1-3 mg/kg) is administered prior

to the injection of the radiotracer.[8]

A reduction in the PET signal in the blocked scan compared to the baseline scan indicates

specific binding.

Data Analysis
Image Reconstruction: The acquired PET data should be corrected for attenuation, scatter,

and radioactive decay.[7] Reconstruction is typically performed using an iterative algorithm

such as 3D maximum a priori (3D MAP).[7]

Region of Interest (ROI) Analysis:
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ROIs are drawn on the reconstructed PET images, often with the aid of an anatomical

reference (e.g., co-registered CT or MRI scan, or a standard rodent brain atlas).

Time-activity curves (TACs) are generated by plotting the radioactivity concentration in

each ROI over time.

Quantification:

Standardized Uptake Value (SUV): A semi-quantitative measure of radiotracer uptake,

calculated as:

SUV = [Radioactivity concentration in ROI (MBq/mL)] / [Injected dose (MBq) / Animal

weight (g)]

Kinetic Modeling: For more detailed quantitative analysis, kinetic models can be applied to

the TACs. This often requires a metabolite-corrected arterial plasma input function.[9]

Tissue Ratios: In the absence of an arterial input function, ratios of uptake in a target

region to a reference region (if a suitable one exists) can be calculated. However, for

[11C]PF-04802367, a true reference region devoid of GSK-3 is not established.

Data Presentation
Table 1: Summary of [11C]PF-04802367 Properties and In Vivo Behavior
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Parameter Value Reference

Target
Glycogen Synthase Kinase-3

(GSK-3)
[1]

IC50 (GSK-3β)
2.1 nM (enzyme assay), 1.1

nM (ADP-Glo assay)
[2][4]

Radiochemical Yield ~5% (uncorrected) [1]

Specific Activity >2 Ci/µmol [1]

In Vivo Stability (Mice) Rapid metabolism observed [6]

Intact Tracer in Plasma (40 min

p.i.)
32.6% [6]

Intact Tracer in Tumor (40 min

p.i.)
7.5% [6]

Table 2: Representative [11C]PF-04802367 Rodent PET Imaging Protocol Parameters

Parameter Mouse Rat

Anesthesia 1-2% Isoflurane in O2 1-2% Isoflurane in O2

Injection Route Intravenous (tail vein) Intravenous (tail vein)

Injected Dose 3.7 - 7.4 MBq (100 - 200 µCi) 18.5 - 37 MBq (500 - 1000 µCi)

Injection Volume < 200 µL < 500 µL

Scan Type Dynamic Dynamic

Scan Duration 60 minutes 60 minutes

Data Analysis ROI-based SUV, TAC analysis ROI-based SUV, TAC analysis

Visualizations
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Animal Preparation PET Imaging Data Analysis

Acclimatization Fasting (4-6h) Anesthesia (Isoflurane) Tail Vein Catheterization Transmission Scan (Attenuation Correction) [11C]PF-04802367 Injection Dynamic Emission Scan (60 min) Image Reconstruction ROI Definition Time-Activity Curve Generation Quantification (SUV, Kinetic Modeling)
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Caption: Experimental workflow for [11C]PF-04802367 PET imaging in rodents.
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Caption: Signaling pathway and detection principle of [11C]PF-04802367 PET.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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